The synthesis of DFP-11207 involves a multi-step process that typically includes the following stages:
DFP-11207's molecular structure can be characterized by its fluoropyrimidine core, which is essential for its activity as a nucleoside analog. The specific arrangement of atoms and functional groups contributes to its mechanism of action against cancer cells.
The precise three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, although specific data from these analyses are not widely available in current literature .
DFP-11207 undergoes several key chemical reactions that contribute to its pharmacological activity:
These reactions are crucial for understanding both the therapeutic potential and the side effects associated with DFP-11207.
DFP-11207 exerts its antitumor effects primarily through inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. By mimicking natural substrates, it interferes with nucleotide metabolism, leading to:
Pharmacokinetic studies have shown that DFP-11207 has a favorable absorption profile with a reasonable area under the curve (AUC) and low peak concentration (Cmax), suggesting improved tolerability compared to traditional therapies .
DFP-11207 exhibits several notable physical and chemical properties:
These properties influence both the drug's formulation and its delivery method .
DFP-11207 is primarily investigated for its applications in oncology as a treatment for various solid tumors. Its development represents a significant advancement in chemotherapy options, particularly for patients who may not respond well to existing treatments like 5-fluorouracil.
Ongoing clinical trials aim to establish its safety profile, optimal dosing strategies, and efficacy across different cancer types. Additionally, research into combination therapies with other anticancer agents is being explored to enhance therapeutic outcomes .
Conventional fluoropyrimidine therapies, including 5-fluorouracil (5-FU) and its oral prodrugs (capecitabine, UFT, S-1), exhibit significant clinical limitations. These agents, while foundational in treating gastrointestinal and other solid tumors, are hampered by unpredictable toxicity profiles and narrow therapeutic indices. Capecitabine frequently causes dose-limiting hand-foot syndrome (HFS) in 13–18% of patients, while UFT (tegafur-uracil) is associated with gastrointestinal toxicity, and S-1 (tegafur/gimeracil/oteracil) induces hematological toxicities like neutropenia and thrombocytopenia as primary dose-limiting effects [1] [2]. These toxicities often necessitate dose reductions or treatment interruptions, compromising therapeutic efficacy. Additionally, inter- and intra-individual variability in 5-FU pharmacokinetics arises primarily from differential expression of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism. DPD deficiency, occurring in 3–5% of patients, can lead to severe or fatal toxicity due to 5-FU accumulation [1] [2].
Table 1: Toxicity Profiles of Oral Fluoropyrimidines
Drug | Primary Dose-Limiting Toxicity | Key Metabolic Limitation |
---|---|---|
Capecitabine | Hand-foot syndrome (HFS) | Variable activation in liver/tumors |
UFT | Gastrointestinal toxicity | Inconsistent DPD inhibition by uracil |
S-1 | Hematological toxicity | Geographical variation in CYP2A6 activity |
DFP-11207 | Minimized myelosuppression | Balanced DPD/OPRT inhibition |
The clinical utility of 5-FU derivatives is constrained by inherent trade-offs between antitumor efficacy and organ-specific toxicities. Myelosuppression (e.g., thrombocytopenia, neutropenia) and gastrointestinal damage (mucositis, diarrhea) remain prevalent due to 5-FU’s non-selective action on rapidly dividing cells. These toxicities stem from two primary mechanisms:
S-1 partially addresses gastrointestinal toxicity through potassium oxonate (oteracil), an OPRT inhibitor retained in the gut. However, its efficacy is limited by geographic variability in CYP2A6 enzyme activity, which converts tegafur to 5-FU. Reduced CYP2A6 activity in non-Asian populations increases gastrointestinal toxicity risk, highlighting the need for a universally optimized fluoropyrimidine [1] [2].
DFP-11207 was engineered to overcome pharmacokinetic and pharmacodynamic limitations of earlier fluoropyrimidines through a triple-component design targeting 5-FU metabolism at multiple nodes:
This multi-targeted strategy enables prolonged 5-FU exposure within the therapeutic range (20 ng/mL) while minimizing C~max~-related toxicity and gastrointestinal damage. DFP-11207’s unified molecular structure (C~32~H~26~ClFN~4~O~12~) ensures synchronized absorption and distribution of all components, a key advancement over earlier combination therapies like S-1 [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7